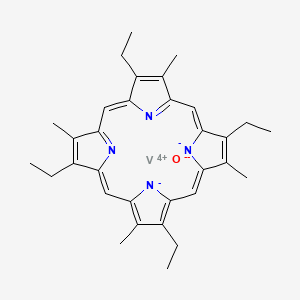

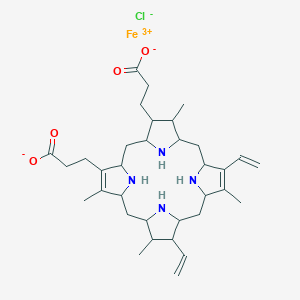

Hemin (ferriprotoporphyrin IX chloride), min. 95

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is commonly used in the treatment of acute attacks of porphyria, a group of disorders caused by abnormalities in the chemical steps leading to the production of heme . Hemin is an iron-containing molecule related to hemoglobin and myoglobin, proteins that carry oxygen in blood and muscle, respectively .

Méthodes De Préparation

Hemin can be prepared from hemoglobin solutions by heating with acetic acid and sodium chloride . The process involves the oxidation of hemoglobin to hemin, followed by purification. Industrial production methods often involve the extraction of hemin from bovine gallbladders .

Analyse Des Réactions Chimiques

Hemin undergoes various chemical reactions, including:

Oxidation: Hemin can be oxidized to form hematin, where the iron is in the ferric state (Fe^3+).

Reduction: Hemin can be reduced to heme, where the iron is in the ferrous state (Fe^2+).

Substitution: Hemin can form complexes with various ligands, such as ammonia, leading to the formation of different coordination compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium dithionite. The major products formed from these reactions include hematin and various heme complexes .

Applications De Recherche Scientifique

Hemin has a wide range of scientific research applications:

Mécanisme D'action

Hemin exerts its effects by interacting with specific cellular pathways. Upon administration, hemin is taken up by hepatocytes where it acts to repress the transcription of delta-aminolevulinic acid synthase (ALAS1), the rate-limiting enzyme in heme biosynthesis . This reduces the production of porphyrins and their toxic precursors, thereby stabilizing hemoprotein levels .

Comparaison Avec Des Composés Similaires

Hemin is similar to other heme compounds such as hematin and heme B. it is unique in its ability to form stable complexes with various ligands and its specific use in treating porphyria . Other similar compounds include:

Hematin: Differing from hemin by having a hydroxide ion instead of a chloride ion.

Heme B: Found in hemoglobin and myoglobin, with iron in the ferrous state (Fe^2+).

Hemin’s unique properties and applications make it a valuable compound in various scientific and medical fields.

Propriétés

IUPAC Name |

3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate;iron(3+);chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N4O4.ClH.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,17,20-21,24-32,35-38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42);1H;/q;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHNWLLCUZFMDK-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC(C1CCC(=O)[O-])N2)CCC(=O)[O-])C)C)C=C)C)C=C.[Cl-].[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50ClFeN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium](/img/structure/B1144214.png)